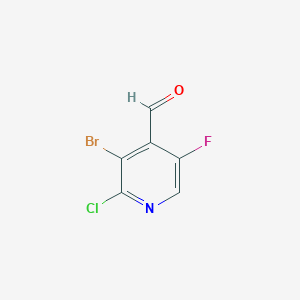

3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde

説明

“3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde” is a chemical compound with the CAS Number: 2090368-64-0. It has a molecular weight of 238.44 and is typically in solid form .

Physical And Chemical Properties Analysis

“this compound” is typically in solid form . The compound has a molecular weight of 238.44 .科学的研究の応用

Acid Catalyzed Ring Closures and Transformations

One application involves the acid-catalyzed ring closures and transformations of carbaldehydes. In a study, carbaldehydes were treated with Lewis or Bronsted acids in non-aromatic solvents or nitrobenzene to afford dihydrochromeno[3,2-b]azet-2(1H)-ones and other related compounds. This process demonstrates the versatility of carbaldehydes like 3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde in synthesizing complex ring systems, which could be useful in developing new chemical entities for various applications (F. Bertha et al., 1998).

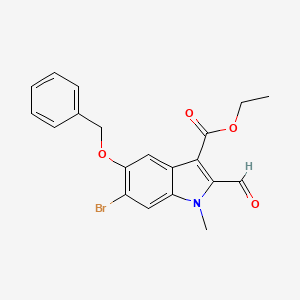

Cyclization with Carbon Monoxide and Carboxylic Acids

Another research avenue explored the palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids. This process produced 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates in moderate to good yields, showcasing the compound's role in facilitating cyclization reactions that could be pivotal in synthesizing compounds with potential biological activity (C. Cho & J. Kim, 2008).

Chemoselective Amination

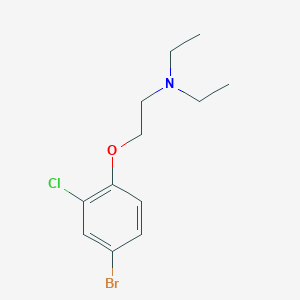

Chemoselective amination of halogenated pyridines, including those related to this compound, was studied for selective substitution reactions. These reactions demonstrate the compound's utility in selective organic synthesis, offering pathways to selectively functionalized pyridines, which are valuable in medicinal chemistry and material science (Bryan W. Stroup et al., 2007).

Synthesis of Heterocycles

The compound has been used in the synthesis of heterocycles, such as in the preparation of isoquinolines through palladium-catalyzed processes. This application underlines the compound's importance in constructing complex heterocyclic structures, which are core components of many pharmaceuticals and agrochemicals (C. Cho & Daksha B. Patel, 2006).

Halogen-rich Intermediate Synthesis

The compound also serves as a halogen-rich intermediate for the synthesis of pentasubstituted pyridines. This highlights its utility in the construction of densely substituted pyridines, which could have significant implications in developing new materials and bioactive molecules (Yong-Jin Wu et al., 2022).

作用機序

Target of Action

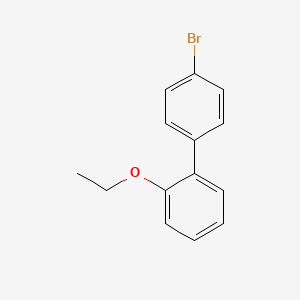

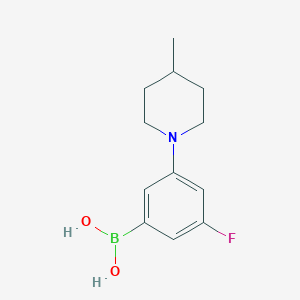

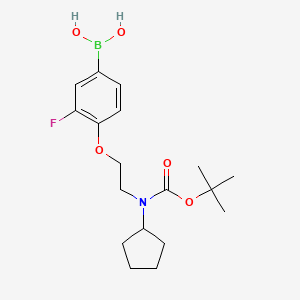

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

The mode of action of 3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde is likely related to its potential use in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with a palladium catalyst and an organoboron reagent . The palladium catalyst undergoes an oxidative addition with the electrophilic organic groups, forming a new palladium-carbon bond . The organoboron reagent then undergoes transmetalation, transferring the nucleophilic organic groups from boron to palladium .

Biochemical Pathways

It’s worth noting that the compound’s potential use in suzuki–miyaura cross-coupling reactions could result in the formation of new carbon–carbon bonds . This could potentially affect various biochemical pathways depending on the specific context of its use.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon–carbon bonds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the efficacy of the compound in Suzuki–Miyaura cross-coupling reactions could be influenced by the presence of a palladium catalyst and an organoboron reagent .

特性

IUPAC Name |

3-bromo-2-chloro-5-fluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO/c7-5-3(2-11)4(9)1-10-6(5)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLCLNSBURVVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Br)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole](/img/structure/B1450599.png)

![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B1450610.png)

![Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid](/img/structure/B1450611.png)

![1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1450614.png)